

# 3-Oxo-3-[4-(trifluoromethyl)phenyl]propanenitrile

## basic properties

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### Compound of Interest

Compound Name: 3-Oxo-3-[4-(trifluoromethyl)phenyl]propanenitrile

Cat. No.: B1313192

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An In-depth Technical Guide on the Core Properties of **3-Oxo-3-[4-(trifluoromethyl)phenyl]propanenitrile**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of the basic properties of **3-Oxo-3-[4-(trifluoromethyl)phenyl]propanenitrile**, a fluorinated aromatic ketonitrile of interest in medicinal chemistry and materials science. Due to a lack of extensive published experimental data for this specific compound, this guide synthesizes available information on closely related analogs and provides predicted properties and detailed, plausible experimental protocols. This document is intended to serve as a foundational resource for researchers and professionals engaged in the synthesis, characterization, and evaluation of this and similar molecules.

## Chemical and Physical Properties

**3-Oxo-3-[4-(trifluoromethyl)phenyl]propanenitrile**, with the CAS number 71682-94-5, possesses a molecular formula of  $C_{10}H_6F_3NO$  and a molecular weight of 213.16 g/mol <sup>[1][2]</sup>. The structure consists of a propanenitrile backbone with a ketone group at the 3-position and a 4-(trifluoromethyl)phenyl substituent. The presence of the trifluoromethyl group is known to

significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.[\[3\]](#)[\[4\]](#)

While specific experimental data for the physical properties of **3-Oxo-3-[4-(trifluoromethyl)phenyl]propanenitrile** are not readily available in the literature, data for analogous compounds can provide valuable estimates.

Property	3-Oxo-3-[4-(trifluoromethyl)phenyl]propanenitrile (Predicted/Estimated)	3-Oxo-3-[3-(trifluoromethyl)phenyl]propanenitrile (Experimental)	3-Oxo-3-phenylpropanenitrile (Experimental)
CAS Number	71682-94-5	27328-86-5	614-16-4
Molecular Formula	C <sub>10</sub> H <sub>6</sub> F <sub>3</sub> NO	C <sub>10</sub> H <sub>6</sub> F <sub>3</sub> NO	C <sub>9</sub> H <sub>7</sub> NO
Molecular Weight	213.16 g/mol	213.16 g/mol	145.16 g/mol
Melting Point	Estimated: ~60-85 °C	58-60 °C <a href="#">[5]</a>	78-82 °C <a href="#">[6]</a>
Boiling Point	Not available	280 °C at 760 mmHg <a href="#">[5]</a>	159-160 °C at 10 mmHg <a href="#">[6]</a>
pKa	Not available	Not available	Not available
Predicted XlogP	1.9 <a href="#">[7]</a>	Not available	Not available

## Spectroscopic Data (Predicted)

Detailed experimental spectra for **3-Oxo-3-[4-(trifluoromethyl)phenyl]propanenitrile** are not publicly available. However, based on the known spectral data of similar compounds, the following characteristic peaks can be predicted. While ChemicalBook indicates the availability of spectra, the data is not directly provided.[\[5\]](#)

### 2.1. <sup>1</sup>H NMR Spectroscopy

- Aromatic Protons: Two doublets in the aromatic region (typically  $\delta$  7.5-8.5 ppm), characteristic of a para-substituted benzene ring. The protons ortho to the carbonyl group will be further downfield due to its electron-withdrawing nature.

- Methylene Protons: A singlet for the CH<sub>2</sub> group adjacent to the carbonyl and nitrile groups, expected to appear in the range of  $\delta$  4.0-4.5 ppm.

## 2.2. <sup>13</sup>C NMR Spectroscopy

- Carbonyl Carbon: A signal in the downfield region, typically around  $\delta$  180-190 ppm.
- Nitrile Carbon: A signal around  $\delta$  115-120 ppm.
- Aromatic Carbons: Several signals in the aromatic region ( $\delta$  120-140 ppm), including a quartet for the carbon attached to the CF<sub>3</sub> group due to C-F coupling.
- Trifluoromethyl Carbon: A quartet around  $\delta$  120-125 ppm with a large coupling constant (<sup>1</sup>JCF).
- Methylene Carbon: A signal for the CH<sub>2</sub> group.

## 2.3. Infrared (IR) Spectroscopy

- C≡N Stretch: A sharp, medium-intensity peak around 2250 cm<sup>-1</sup>.
- C=O Stretch: A strong, sharp peak around 1700 cm<sup>-1</sup>.
- C-F Stretch: Strong absorptions in the region of 1350-1100 cm<sup>-1</sup>.
- Aromatic C-H Stretch: Peaks above 3000 cm<sup>-1</sup>.
- Aromatic C=C Stretch: Peaks in the 1600-1450 cm<sup>-1</sup> region.

## 2.4. Mass Spectrometry

The predicted fragmentation pattern would likely involve the loss of the nitrile group, the trifluoromethyl group, and cleavage adjacent to the carbonyl group. Predicted m/z values for common adducts include [M+H]<sup>+</sup> at 214.04743 and [M-H]<sup>-</sup> at 212.03287.<sup>[7]</sup>

# Experimental Protocols

## 3.1. Synthesis of 3-Oxo-3-[4-(trifluoromethyl)phenyl]propanenitrile

The following protocol is adapted from general methods for the synthesis of benzoylacetonitriles.[8]

Reaction:

Materials:

- Ethyl 4-(trifluoromethyl)benzoate
- Anhydrous acetonitrile
- Sodium methoxide (NaOMe) or other suitable base (e.g., sodium hydride)
- Anhydrous toluene or other suitable solvent
- Hydrochloric acid (HCl), 1 M
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate or sodium sulfate
- Ethyl acetate
- Hexane

Procedure:

- To a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add sodium methoxide (1.2 equivalents) and anhydrous toluene.
- Heat the mixture to reflux with stirring.
- In the dropping funnel, prepare a solution of ethyl 4-(trifluoromethyl)benzoate (1 equivalent) and anhydrous acetonitrile (1.5 equivalents).
- Add the solution from the dropping funnel to the refluxing suspension of sodium methoxide over a period of 30 minutes.

- Continue to reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and then to 0 °C in an ice bath.
- Slowly add 1 M HCl to quench the reaction and neutralize the base until the pH is approximately 7.
- Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure **3-Oxo-3-[4-(trifluoromethyl)phenyl]propanenitrile**.

### 3.2. Characterization

The purified product should be characterized by:

- $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and  $^{19}\text{F}$  NMR spectroscopy to confirm the structure.
- FT-IR spectroscopy to identify the key functional groups.
- High-resolution mass spectrometry (HRMS) to confirm the elemental composition.
- Melting point analysis.

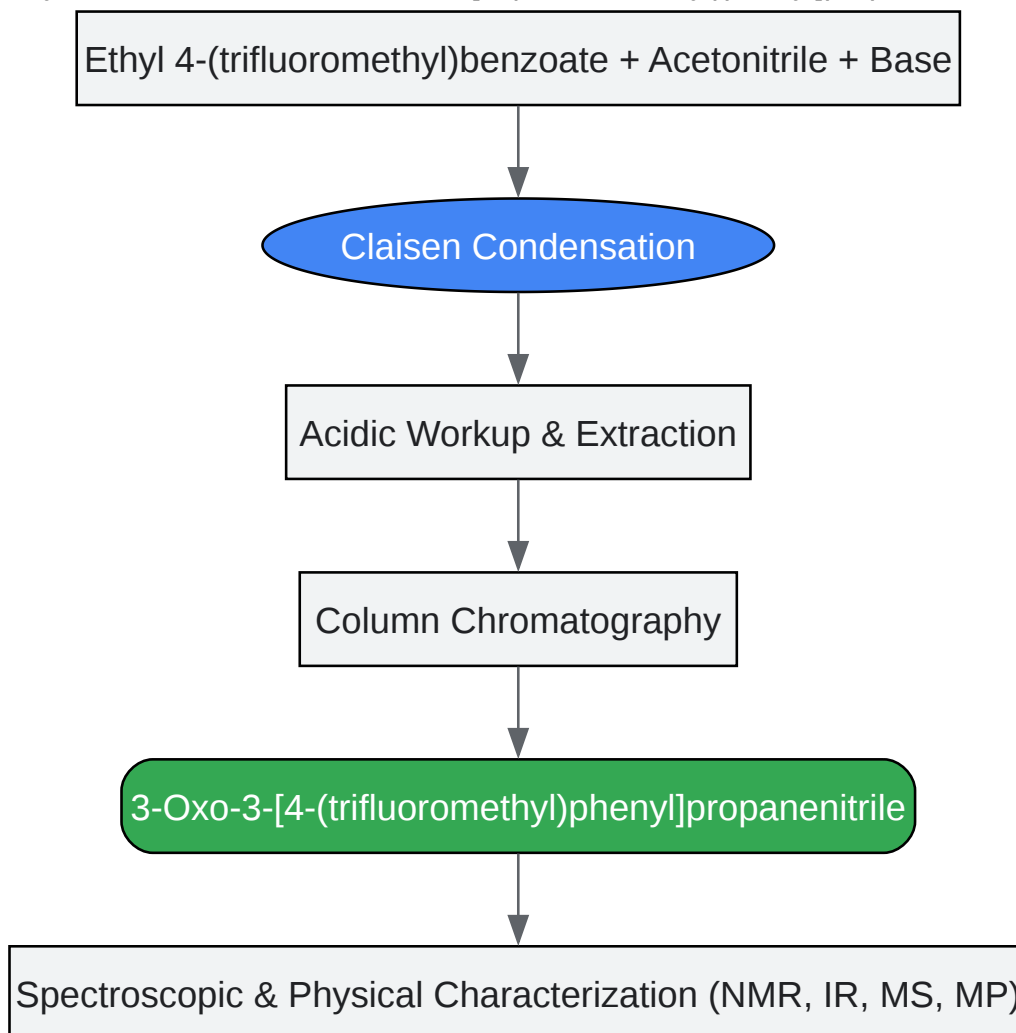
## Potential Biological Activity and Signaling Pathways

While no specific biological studies on **3-Oxo-3-[4-(trifluoromethyl)phenyl]propanenitrile** have been identified, the structural motifs present suggest potential for various biological activities.

- **Anticancer Activity:** The trifluoromethyl group is a common feature in many anticancer drugs, where it can enhance binding affinity and metabolic stability.<sup>[9]</sup> Furthermore, some benzoylacetonitrile derivatives have shown cytotoxic effects against cancer cell lines.<sup>[10][11]</sup> The anti-inflammatory properties of trifluoromethyl-containing compounds are sometimes linked to the inhibition of the NF-κB signaling pathway, which is also a key pathway in cancer progression.<sup>[3]</sup>
- **Anti-inflammatory Activity:** The trifluoromethyl group is present in several nonsteroidal anti-inflammatory drugs (NSAIDs).<sup>[12]</sup> As mentioned, inhibition of the NF-κB pathway is a potential mechanism.<sup>[3]</sup>
- **Antimicrobial Activity:** β-Ketonitriles and their derivatives have been investigated for their antimicrobial properties.<sup>[13][14]</sup> The trifluoromethyl group can enhance the lipophilicity of a compound, potentially improving its ability to penetrate microbial cell membranes.<sup>[3]</sup>

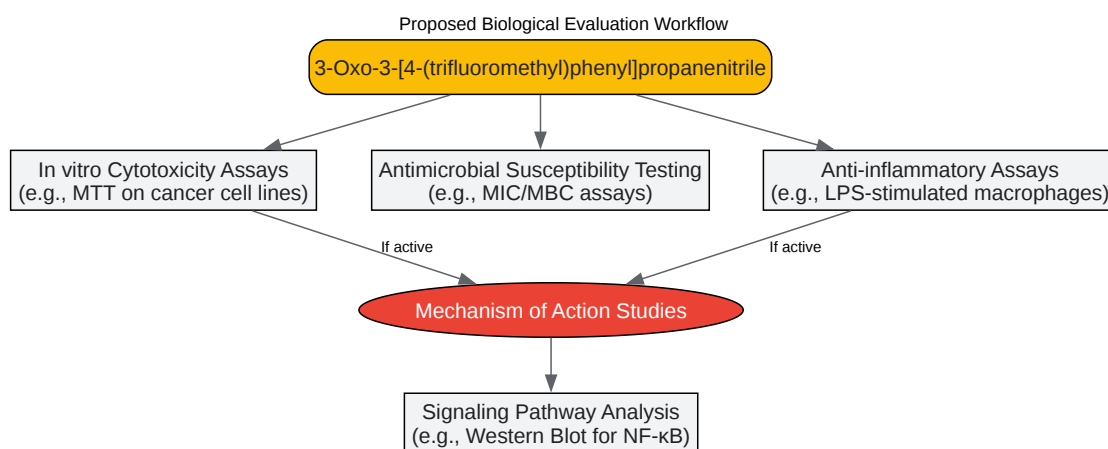
## Visualizations

## Synthesis Workflow for 3-Oxo-3-[4-(trifluoromethyl)phenyl]propanenitrile



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Caption: A flowchart illustrating the key steps in the proposed synthesis of **3-Oxo-3-[4-(trifluoromethyl)phenyl]propanenitrile**.



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Caption: A proposed workflow for the initial biological screening and mechanism of action studies for **3-Oxo-3-[4-(trifluoromethyl)phenyl]propanenitrile**.

## Conclusion

**3-Oxo-3-[4-(trifluoromethyl)phenyl]propanenitrile** is a compound with significant potential for further investigation in drug discovery and materials science. This guide has compiled the available information on its basic properties and provided detailed, actionable protocols for its synthesis and characterization. While there is a clear need for further experimental studies to fully elucidate its physical, chemical, and biological characteristics, this document provides a solid foundation for researchers to initiate such investigations. The proposed workflows for synthesis and biological evaluation offer a clear path forward for exploring the potential of this and related compounds.



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